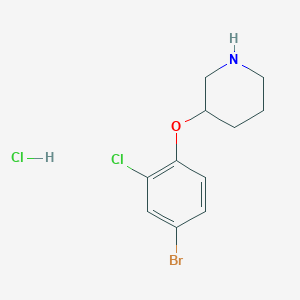

3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride

説明

Historical Context and Development

The development of 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride emerged from the broader historical progression of piperidine chemistry research that began in the mid-20th century. The systematic exploration of phenoxy-substituted piperidine derivatives gained momentum during the 1960s, as evidenced by early patent literature documenting various N-phenoxyalkyl piperidine derivatives for therapeutic applications. These early investigations laid the groundwork for understanding the structure-activity relationships that would later inform the design of more complex halogenated derivatives. The specific compound this compound represents a more recent development in this field, with its synthesis and characterization becoming more prominent in the 21st century as advanced synthetic methodologies enabled more precise control over halogenation patterns.

The historical development of this compound is intrinsically linked to advances in halogenation chemistry and the growing understanding of how multiple halogen substituents can modulate both chemical reactivity and biological activity. Research into halogenated piperidines gained particular significance as medicinal chemists recognized the potential for fine-tuning pharmacological properties through strategic halogen placement. The evolution from simple halogenated phenols to complex phenoxy-piperidine systems reflects decades of methodological advancement in organic synthesis and a deeper appreciation for the role of halogen atoms in molecular recognition processes.

Classification in Chemical Taxonomy

This compound is classified within the broader taxonomic framework of heterocyclic organic compounds, specifically as a member of the piperidine derivative class. The compound's systematic classification places it in the category of halogenated phenoxy-piperidines, a subset distinguished by the presence of multiple halogen substituents on the aromatic ring system. Its molecular formula C₁₁H₁₄BrCl₂NO and molecular weight of 327.06 grams per mole establish its position within medium molecular weight organic compounds suitable for pharmaceutical research applications.

From a chemical taxonomy perspective, this compound can be further categorized as a substituted aromatic ether, given the phenoxy linkage, combined with a saturated heterocyclic amine system. The hydrochloride salt formation represents a common pharmaceutical salt form designed to enhance aqueous solubility and crystalline stability. The compound's classification as a piperidine derivative places it within a well-established family of compounds known for diverse biological activities, ranging from central nervous system effects to antimicrobial properties. The specific substitution pattern, with bromine at the 4-position and chlorine at the 2-position of the phenyl ring, creates a unique electronic environment that influences both chemical reactivity and potential biological target interactions.

Significance in Piperidine Chemistry Research

The significance of this compound in piperidine chemistry research extends beyond its individual properties to encompass its role as a representative compound for understanding halogen effects in heterocyclic systems. Research has demonstrated that piperidine derivatives exhibit remarkable versatility in synthetic applications, serving as key intermediates in the construction of more complex molecular architectures. The specific halogenation pattern in this compound provides researchers with a valuable tool for investigating the electronic and steric effects of multiple halogen substituents on piperidine ring chemistry.

Contemporary research in piperidine chemistry has emphasized the importance of substitution patterns in determining both chemical reactivity and biological activity. The presence of both electron-withdrawing halogens in the phenoxy substituent creates a unique electronic environment that can influence nucleophilic and electrophilic reactions at the piperidine nitrogen center. This compound has proven particularly valuable for investigating structure-activity relationships in medicinal chemistry research, where small modifications in halogen positioning can lead to significant changes in biological activity. The research significance is further enhanced by the compound's utility in synthetic methodology development, where it serves as a substrate for testing new reaction conditions and exploring novel transformation pathways.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrCl₂NO | |

| Molecular Weight | 327.06 g/mol | |

| Chemical Abstracts Service Number | 1220037-22-8 | |

| Molecular Descriptor Language Number | MFCD13561052 |

Current Research Landscape

The current research landscape surrounding this compound reflects a growing interest in halogenated heterocyclic compounds for both synthetic and biological applications. Recent investigations have focused on exploring the compound's potential as a synthetic intermediate in the development of more complex pharmaceutical agents, with particular attention to its reactivity profile under various reaction conditions. The compound's unique structural features make it an attractive substrate for studying halogen bonding interactions and their influence on molecular recognition processes.

Contemporary research efforts have also emphasized the compound's potential biological activities, particularly in the context of receptor binding studies and enzyme interaction investigations. The specific combination of halogen substituents has been shown to influence binding affinity and selectivity toward various biological targets, making it a valuable tool for medicinal chemistry research. Current synthetic methodologies for producing this compound typically involve the reaction of 4-bromo-2-chlorophenol with piperidine under controlled conditions, followed by salt formation with hydrochloric acid to enhance stability and handling characteristics.

The research landscape is further characterized by ongoing investigations into the compound's chemical reaction patterns, including nucleophilic substitution reactions, oxidation processes, and reduction reactions. These studies contribute to a broader understanding of how multiple halogen substituents influence chemical reactivity and provide insights for designing new synthetic transformations. The compound's applications extend to various research fields, including pharmaceutical development, biochemical investigations, and materials science research, reflecting its versatility as a research tool.

| Research Application | Description | Current Status |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis | Active research |

| Biochemical Studies | Receptor binding investigations | Ongoing studies |

| Synthetic Methodology | Substrate for reaction development | Established use |

| Materials Science | Specialty compound applications | Emerging research |

特性

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO.ClH/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHCQXIEBIMQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)Br)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride typically involves the reaction of 4-bromo-2-chlorophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

科学的研究の応用

Medicinal Chemistry and Drug Development

Inhibitory Effects on Enzymes:

Research indicates that piperidine derivatives, including 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride, exhibit inhibitory effects on enzymes involved in critical metabolic pathways. For instance, studies have demonstrated that certain piperidine compounds can inhibit 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an enzyme crucial for the biosynthesis of menaquinone in Mycobacterium tuberculosis (Mtb) . This inhibition represents a promising avenue for developing new anti-tuberculosis therapies.

Structure-Activity Relationship (SAR) Studies:

The compound has been subjected to various SAR studies to optimize its pharmacological properties. Modifications in the piperidine structure have been shown to enhance potency and selectivity against specific targets. For example, analogs with different substituents on the phenyl ring have exhibited varied inhibitory activities, suggesting that careful structural modifications can lead to improved therapeutic agents .

Anti-inflammatory Properties

Several studies have highlighted the potential of piperidine derivatives as anti-inflammatory agents. The compound's structural features allow it to interact with cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. In vitro assays have shown that certain derivatives exhibit significant inhibition of COX-1 and COX-2 activities, comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be developed into a novel anti-inflammatory medication.

Anticancer Activity

The compound has also been explored for its anticancer properties. Research has indicated that piperidine derivatives can induce apoptosis in various cancer cell lines while sparing normal cells, thus presenting a favorable therapeutic index . For instance, derivatives similar to this compound have shown selective cytotoxicity against leukemia cells, making them candidates for further investigation in cancer therapy .

Case Studies and Clinical Applications

Case Study 1: Tuberculosis Treatment

In a recent study focusing on the development of MenA inhibitors, compounds derived from piperidine scaffolds demonstrated significant activity against Mtb with IC50 values in the low micromolar range. These findings underscore the potential of this compound as part of combination therapies aimed at tackling drug-resistant strains of tuberculosis .

Case Study 2: Anti-inflammatory Drug Development

An investigation into the anti-inflammatory effects of piperidine derivatives revealed that modifications to the 4-position on the phenyl ring significantly enhanced COX-2 selectivity. This positions this compound as a promising candidate for further development into a targeted anti-inflammatory drug .

Conclusion and Future Directions

The compound this compound exhibits considerable promise across various fields of medicinal chemistry, particularly in enzyme inhibition, anti-inflammatory applications, and anticancer activity. Future research should focus on optimizing its structure through SAR studies to enhance its efficacy and selectivity further. Additionally, clinical trials will be essential to validate its safety and effectiveness in human subjects.

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

類似化合物との比較

Structural and Chemical Comparison with Similar Compounds

The following table compares 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride with structurally related piperidine derivatives, highlighting differences in substituents, molecular formulas, and pharmacological profiles where available.

*Calculated based on structural analysis.

Key Observations:

- Halogen Positioning: Bromine and chlorine substituents at the 4- and 2-positions (target compound) vs.

- Bulkier Groups: Compounds like 3-(2-(4-bromo-2-(tert-butyl)phenoxy)ethyl)piperidine HCl () incorporate sterically hindered substituents, which may reduce metabolic degradation but limit blood-brain barrier penetration compared to smaller halogens .

- Phenyl vs. Phenoxy Linkages: 4-(4-Bromophenyl)piperidine HCl () lacks the ether oxygen, reducing polarity compared to phenoxy-linked analogs .

Pharmacological and Therapeutic Comparisons

- Pitolisant HCl (BF2649) : Acts as a histamine H1 receptor inverse agonist with high potency (EC₅₀ = 1.5 nM) and brain penetrance, used for narcolepsy and cognitive disorders . Its 4-chlorophenylpropoxypropyl chain enhances lipophilicity, aiding CNS penetration.

- Paroxetine HCl : A selective serotonin reuptake inhibitor (SSRI) with a benzodioxolyloxy group contributing to its binding affinity for serotonin transporters. The 4-fluorophenyl group stabilizes the molecule’s conformation .

- The chlorine atom may enhance metabolic stability compared to fluorine-containing analogs .

Physicochemical Properties

- Solubility: Pitolisant HCl is soluble in water, DMSO, and ethanol (up to 100 mM), critical for formulation flexibility .

- Stability: Paroxetine-related compounds () emphasize the need for rigorous purity control during synthesis, as minor structural changes (e.g., methoxy vs. phenyl groups) significantly alter pharmacological profiles .

生物活性

3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a phenoxy group that contains both bromine and chlorine atoms. Its molecular formula is CHBrClNO, with a molecular weight of approximately 299.69 g/mol. The presence of halogen substituents is significant as they can influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate cellular pathways, potentially influencing processes such as cell proliferation, apoptosis, and signal transduction.

Target Interactions

- Receptor Binding : The compound has been shown to bind selectively to certain receptors, which may lead to altered signaling pathways.

- Enzyme Modulation : It can also inhibit or activate specific enzymes involved in metabolic processes, contributing to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell growth.

- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds hints at potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to its structural modifications and corresponding biological effects:

Case Studies and Research Findings

- Anticancer Studies :

- Neuropharmacological Applications :

- Enzyme Inhibition Studies :

Q & A

Basic: What are the key considerations for synthesizing 3-(4-Bromo-2-chlorophenoxy)piperidine hydrochloride with high purity?

Methodological Answer:

- Step 1: Reaction Optimization

Use a two-step synthesis: (1) coupling of 4-bromo-2-chlorophenol with a piperidine derivative via nucleophilic substitution, and (2) hydrochloride salt formation. Ensure anhydrous conditions (e.g., ethanol or methanol as solvents) and a base like NaOH to deprotonate the phenol . - Step 2: Purification

Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the hydrochloride salt. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) . - Critical Variables

Control temperature (0–25°C during coupling), stoichiometry (1:1.2 molar ratio of phenol to piperidine intermediate), and reaction time (6–12 hours) to minimize byproducts .

Basic: How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques

- NMR Spectroscopy : Confirm the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.4 ppm for bromo-chloro-substituted benzene) .

- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 341.07 (M+H⁺) with isotopic patterns matching Br and Cl .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding in the hydrochloride salt .

- Purity Assessment

Use reverse-phase HPLC with UV detection (λ = 254 nm); target ≥95% purity. Calibrate against a certified reference standard .

Advanced: How should structure-activity relationship (SAR) studies be designed using halogen-substituted analogs of this compound?

Methodological Answer:

- Step 1: Analog Selection

Synthesize derivatives with substituent variations (e.g., 4-iodo, 4-fluoro, or 3-chloro isomers) while retaining the piperidine core. Prioritize compounds with logP values <3.5 to ensure bioavailability . - Step 2: Biological Assays

Test analogs against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays. Normalize data to positive controls (e.g., citalopram for serotonin transporters) . - Data Analysis

Apply multivariate regression to correlate substituent electronegativity (e.g., Hammett σ constants) with IC₅₀ values. For example, bromine (σ = 0.23) may enhance binding affinity compared to chlorine (σ = 0.47) due to reduced steric hindrance .

Advanced: How can contradictions in reported biological activity data across studies be resolved?

Methodological Answer:

- Factor 1: Assay Variability

Replicate experiments using standardized protocols (e.g., uniform cell lines, incubation times, and buffer pH). For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in ATP concentrations (1 mM vs. 10 mM) . - Factor 2: Compound Stability

Assess degradation under assay conditions via LC-MS. Hydrolysis of the phenoxy group in acidic media (pH <5) may reduce activity. Use fresh DMSO stock solutions (<1 week old) . - Meta-Analysis

Perform a systematic review of published data, applying Cochrane criteria to exclude studies with unvalidated purity or inconsistent controls .

Advanced: What computational strategies can optimize reaction conditions for synthesizing novel derivatives?

Methodological Answer:

- Strategy 1: Transition-State Modeling

Use density functional theory (DFT) at the B3LYP/6-31G* level to model nucleophilic substitution pathways. Identify energy barriers for competing reactions (e.g., elimination vs. substitution) . - Strategy 2: Machine Learning

Train a neural network on historical reaction data (e.g., solvent polarity, temperature) to predict optimal yields. Validate with a Bayesian optimization loop for parameter tuning . - Case Study

For scaling from mg to g-scale synthesis, simulate heat transfer and mixing efficiency using COMSOL Multiphysics. Adjust stirring rates (>500 rpm) to prevent localized overheating .

Basic: What in vitro models are appropriate for initial screening of this compound’s neuropharmacological potential?

Methodological Answer:

- Model 1: Receptor Binding Assays

Use transfected HEK293 cells expressing human dopamine D2 or serotonin 5-HT2A receptors. Measure displacement of [³H]spiperone with a 10-point dose-response curve (1 nM–10 μM) . - Model 2: Functional Selectivity

Employ cAMP accumulation assays in CHO cells to distinguish agonist vs. antagonist activity. Normalize to forskolin-induced cAMP levels . - Data Interpretation

Calculate Ki values using Cheng-Prusoff equation. A Ki <100 nM suggests therapeutic potential for CNS disorders .

Advanced: How can researchers address solubility challenges in pharmacokinetic studies of this compound?

Methodological Answer:

- Approach 1: Prodrug Design

Synthesize ester prodrugs (e.g., acetylated piperidine) to enhance lipophilicity. Hydrolyze in plasma to release the active compound . - Approach 2: Formulation Optimization

Use cyclodextrin inclusion complexes (e.g., HP-β-CD) at 1:2 molar ratios. Characterize solubility via phase-solubility diagrams in PBS (pH 7.4) . - In Vivo Validation

Administer via intravenous (1 mg/kg) and oral (10 mg/kg) routes in Sprague-Dawley rats. Measure plasma concentrations using LC-MS/MS and calculate bioavailability (F%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。